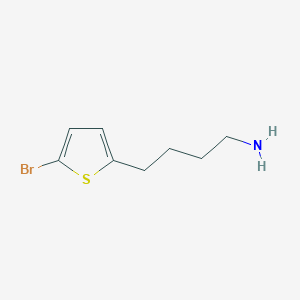
3-(2-Tert-butylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Tert-butylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-tert-butylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug development . The tert-butyl group, known for its steric bulk, can influence the reactivity and properties of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of rhodium catalysts . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient catalytic processes. The use of nickel and cerium catalysts for selective C(sp3)-C(sp2) cross-couplings with aromatic halides is one such method . These methods ensure high yields and functional group tolerance, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide.
Reduction: Hydrogenation catalysts.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of arylated pyrrolidine derivatives.
科学的研究の応用
3-(2-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, influencing their biological activity . The steric bulk of the tert-butyl group can also affect the binding mode and efficacy of the compound .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: A derivative of pyrrolidine with significant biological profiles.
Uniqueness
3-(2-Tert-butylphenyl)pyrrolidine is unique due to the presence of the tert-butyl group, which imparts steric bulk and influences the compound’s reactivity and biological activity . This makes it a valuable scaffold for drug development and other scientific applications.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-7-5-4-6-12(13)11-8-9-15-10-11/h4-7,11,15H,8-10H2,1-3H3 |
InChIキー |
CGBKHYCWRNDFFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
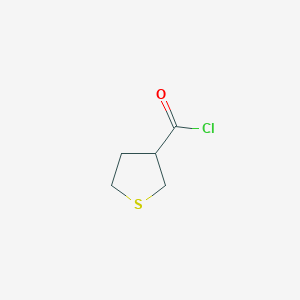
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
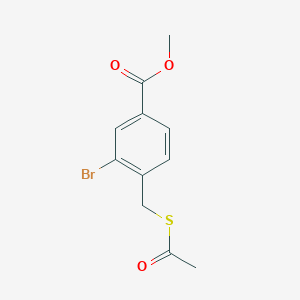
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
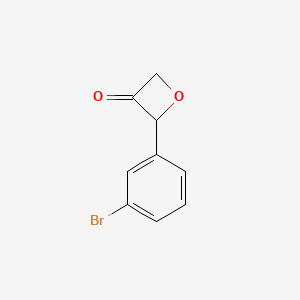
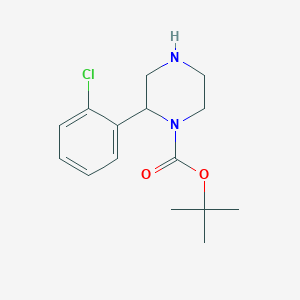
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)

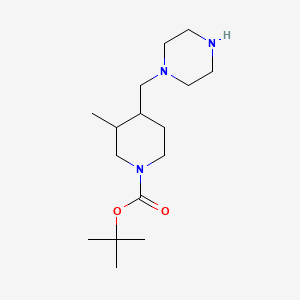
![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)
